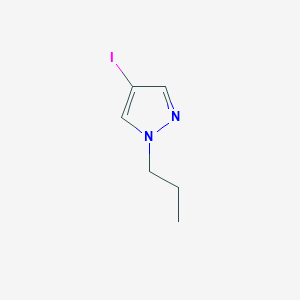
4-iodo-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-propyl-1H-pyrazole is an organic compound belonging to the class of aryl iodides It is characterized by a pyrazole ring substituted with an iodine atom at the fourth position and a propyl group at the first position
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-1-Propyl-1H-Pyrazole are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes. For instance, Alcohol dehydrogenases are involved in the metabolism of alcohol, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic peptide in Mycobacterium tuberculosis .
Mode of Action
It is known that mycocyclosin synthase catalyzes c-c bond formation between the carbons ortho to the phenolic hydroxyl of cyclo (l-tyr-l-tyr) (cyy) producing mycocyclosin . The compound can also use cyclo (L-Tyr-L-Phe) (cYF), cyclo (L-Tyr-L-Trp) (cYW) and cyclo (L-Tyr-L-3,4-dihydroxyphenylalanine) (cY-DOPA) as substrate .
Biochemical Pathways
The interaction with mycocyclosin synthase suggests a potential impact on the biosynthesis of mycocyclosin in mycobacterium tuberculosis
Result of Action
Given its interaction with Mycocyclosin synthase, it may influence the production of mycocyclosin in Mycobacterium tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-propyl-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which provides 5-substituted 4-iodo-1-tosylpyrazoles in good yields . The reaction conditions often include mild temperatures and the use of acetic acid as a solvent to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using similar methodologies as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic derivatives can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the propyl group.
Reduction Products: Reduced forms of the pyrazole ring or the substituents.
Scientific Research Applications
4-Iodo-1-propyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Comparison with Similar Compounds
4-Iodo-1H-pyrazole: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity.
1-Propyl-1H-pyrazole: Lacks the iodine atom, affecting its ability to participate in halogen-mediated reactions.
4-Bromo-1-propyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 4-Iodo-1-propyl-1H-pyrazole is unique due to the presence of both the iodine atom and the propyl group, which confer distinct chemical properties and reactivity. The iodine atom enhances its ability to participate in halogen-mediated reactions, while the propyl group increases its hydrophobicity and potential interactions with biological targets.
Properties
IUPAC Name |
4-iodo-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZGGAVBDAFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


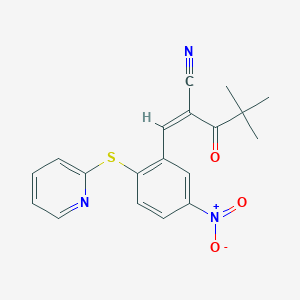
![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)
![N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)
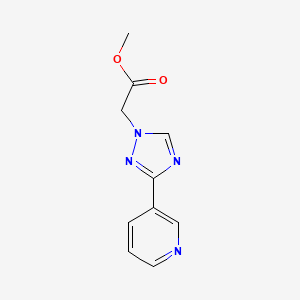

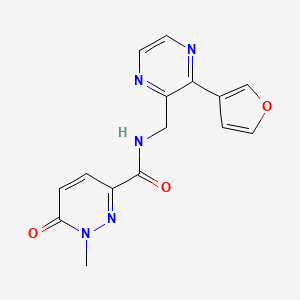
![2-(NAPHTHALEN-1-YL)-N-[(4-PHENYLOXAN-4-YL)METHYL]ACETAMIDE](/img/structure/B2518789.png)
![(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid](/img/structure/B2518790.png)
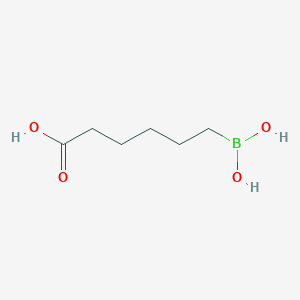
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)
![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)
![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)
